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Compound of Interest

Compound Name:
Acetamide,N-2H-1-benzopyran-4-

yl-

Cat. No.: B13808397

Get Quote

Architectural Significance & Pharmacophore
Analysis
The chromene (benzopyran) scaffold is a "privileged structure" in medicinal chemistry due to its

ability to mimic endogenous ligands and interact with diverse protein targets. When

functionalized with an amide moiety—typically at the C3 position—the scaffold gains critical

hydrogen-bonding capabilities (donor/acceptor) that improve water solubility and target affinity

compared to the lipophilic core alone.

Structural Subclasses
The term "chromene-based amide" broadly encompasses three distinct pharmacophores.

Understanding the electronic differences between these is vital for target selection:
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Subclass Core Structure Electronic Feature
Primary Biological
Targets

Coumarin-3-

carboxamides
2-oxo-2H-chromene

Lactone ring; Michael

acceptor potential.

Carbonic Anhydrases

(CA), Protease

Inhibitors, DNA

Gyrase.

Chromone-3-

carboxamides
4-oxo-4H-chromene -unsaturated ketone;

planar.

Kinases (PI3K,

EGFR), Tubulin, ABC

Transporters.

2-Amino-4H-

chromene-3-

carboxamides

2-amino-4-aryl-3-

cyano/amide

Non-planar

(puckered); sp3 C4

center.

Bcl-2 protein

(Apoptosis), Tubulin

(Colchicine site).

Pharmacophore Map (SAR)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing

these scaffolds.
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Caption: SAR optimization logic for chromene-based amides. The C3-amide often acts as a

Zinc Binding Group (ZBG) in metalloenzymes or interacts with the hinge region in kinases.

Therapeutic Profiling: Mechanism & Efficacy[1]
Anticancer Activity: The Tubulin vs. Kinase Dichotomy
Chromene amides exhibit dual-mode action depending on the substitution pattern at C4.

Tubulin Inhibition: 4-Aryl-4H-chromene derivatives bind to the colchicine-binding site of

tubulin. The C3-amide stabilizes the molecule within the hydrophobic pocket, preventing

microtubule polymerization and arresting the cell cycle at the G2/M phase.

Kinase Inhibition: Chromone-3-carboxamides function as ATP-competitive inhibitors. The

planar tricyclic system mimics the adenine ring of ATP, while the amide oxygen and nitrogen

form hydrogen bonds with the "hinge region" residues (e.g., Met, Glu) of kinases like EGFR

or VEGFR2.

Antimicrobial Activity: DNA Gyrase Targeting
Coumarin-3-carboxamides have shown potency against Gram-positive bacteria (e.g., S.

aureus, B. subtilis).

Mechanism: They act similarly to aminocoumarin antibiotics (e.g., novobiocin) by inhibiting

the ATPase subunit of DNA gyrase (GyrB), disrupting bacterial DNA replication.

Advantage: Unlike fluoroquinolones, these derivatives often retain activity against MRSA

strains due to a distinct binding mode.

Quantitative Comparison (Data Summary)
Representative IC50/MIC values from recent high-impact studies.
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Compound Class
Target Cell Line /
Strain

Activity Metric Ref

7-Hydroxy-coumarin-

3-carboxamide

MCF-7 (Breast

Cancer)
IC50: 2.1 µM [1]

4-Aryl-4H-chromene-

3-amide

HCT-116 (Colon

Cancer)
IC50: 0.03 µM [2]

Chromone-3-

carboxamide
S. aureus (MRSA) MIC: 4.0 µg/mL [3]

Standard

(Doxorubicin)
MCF-7 IC50: ~0.5 µM --

Synthetic Methodologies
Efficient synthesis is crucial for library generation. Two primary routes dominate: the stepwise

activation method and the multicomponent reaction (MCR).

Workflow Visualization
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Caption: General synthetic workflow for accessing chromene-3-carboxamides via Knoevenagel

condensation followed by amidation.

Detailed Experimental Protocol
Objective: Synthesis of N-phenyl-2-oxo-2H-chromene-3-carboxamide via direct amidation.

Reagents:

Coumarin-3-carboxylic acid (1.0 eq)

Aniline derivative (1.1 eq)

EDC·HCl (1.2 eq)
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HOBt (1.2 eq)

DIPEA (2.0 eq)

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

Activation: In a round-bottom flask, dissolve Coumarin-3-carboxylic acid (1.90 g, 10 mmol) in

20 mL anhydrous DCM. Add HOBt (1.62 g, 12 mmol) and EDC·HCl (2.30 g, 12 mmol) at 0°C.

Incubation: Stir the mixture at 0°C for 30 minutes to form the active ester. Causality: Low

temperature prevents racemization (if chiral amines are used) and suppresses side

reactions.

Coupling: Add the aniline (11 mmol) and DIPEA (3.5 mL, 20 mmol) dropwise.

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via

TLC (Mobile phase: Hexane/EtOAc 7:3).

Work-up: Wash the organic layer with 1N HCl (2 x 10 mL) to remove unreacted amine,

followed by saturated NaHCO3 (2 x 10 mL) to remove unreacted acid.

Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and recrystallize from

Ethanol.

Self-Validation Check:

IR Spectrum: Look for the disappearance of the broad -COOH peak (2500-3300 cm⁻¹) and

the appearance of sharp Amide N-H stretch (~3300 cm⁻¹) and Amide I/II bands (1650/1540

cm⁻¹).

Pharmacokinetics & ADME Profiling
The amide linker significantly alters the physicochemical properties of the chromene core.

Lipophilicity (LogP): The chromene core is highly lipophilic (LogP ~2.5–3.5). Introduction of

the amide lowers LogP by ~0.5–1.0 units, bringing it into the optimal range (LogP 2–3) for
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oral bioavailability.

Metabolic Stability: The amide bond is susceptible to hydrolysis by amidases. However, N-

aryl amides (anilides) are generally more stable than N-alkyl amides. Steric hindrance at the

ortho-position of the amine can further retard metabolic cleavage.

Solubility: While improved over the parent ester, many chromene amides suffer from poor

aqueous solubility. Formulation strategies often require co-solvents (DMSO/PEG) or

conversion to hydrochloride salts if a basic nitrogen is present.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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